

Flazo Orange: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Flazo Orange*

Cat. No.: *B1582942*

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Abstract

Flazo Orange, chemically identified as 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol, is a synthetic azo dye. This document provides a detailed overview of its chemical properties, a plausible synthesis protocol, available analytical data, and a general experimental procedure for its application as a biological stain. While the "discovery" of **Flazo Orange** is not documented as a singular event, its existence is rooted in the broader history of azo dye chemistry. This guide consolidates available technical information to support its potential application in research and development.

Chemical and Physical Properties

Flazo Orange is an organic compound characterized by an azo group (-N=N-) linking a substituted chlorophenol and a naphthol moiety. Its chemical structure and properties are summarized below.

Property	Value	Reference
IUPAC Name	1-[(E)-(5-chloro-2-hydroxyphenyl)diazenyl]naphthalen-2-ol	[1]
Synonyms	Flazo Orange, 1-(5-Chloro-2-hydroxyphenylazo)-2-naphthol	[1][2]
CAS Number	3566-94-7	[1][2]
Molecular Formula	C ₁₆ H ₁₁ ClN ₂ O ₂	[1][2]
Molecular Weight	298.72 g/mol	[1][2]
Appearance	Red precipitate (based on synthesis of similar compounds)	[3]
Boiling Point	532.1 °C at 760 mmHg	[2]
Flash Point	275.6 °C	[2]
Density	1.37 g/cm ³	[2]
Storage Temperature	2-8°C	[2]

Synthesis Protocol

The synthesis of **Flazo Orange** follows a classic two-step process for azo dyes: diazotization of an aromatic amine followed by an azo coupling reaction with a coupling agent. A detailed experimental protocol for a closely related tautomer, (E)-1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one, is available and can be adapted for the synthesis of **Flazo Orange**.[\[3\]](#)

Materials and Reagents

- 2-Amino-4-chlorophenol
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)

- 2-Naphthol (β -naphthol)
- Sodium hydroxide (NaOH)
- Ethanol
- Distilled water
- Ice

Experimental Procedure

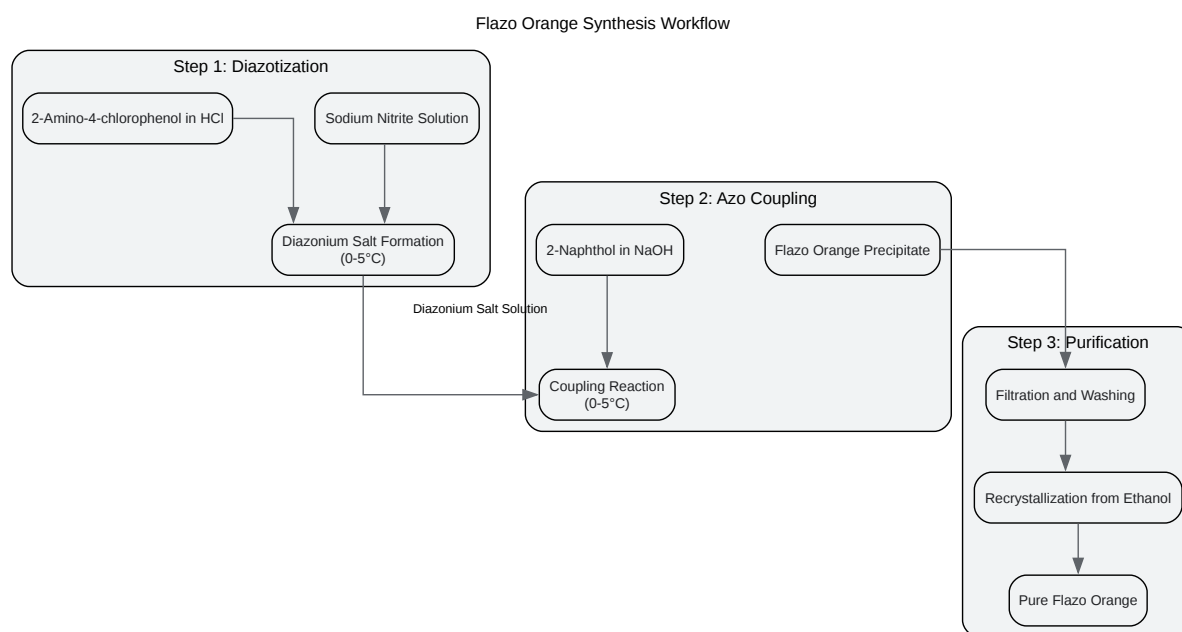
Step 1: Diazotization of 2-Amino-4-chlorophenol

- Dissolve 2-amino-4-chlorophenol in a solution of hydrochloric acid and water.
- Cool the solution to 0-5°C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature between 0-5°C.
- Stir the mixture for a short period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling with 2-Naphthol

- In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
- Cool this alkaline solution to 0-5°C in an ice bath.
- Slowly add the previously prepared cold diazonium salt solution to the alkaline 2-naphthol solution with constant stirring, while maintaining the temperature at 0-5°C.
- A red precipitate of **Flazo Orange** will form.
- Continue stirring the reaction mixture in the ice bath for approximately one hour to ensure complete coupling.
- Filter the resulting precipitate, wash it thoroughly with cold water, and then recrystallize from hot ethanol to obtain the purified **Flazo Orange**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Flazo Orange**.

Analytical Data

Spectroscopic data for a tautomer of **Flazo Orange**, (E)-1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one, has been reported and is presented here as a reference.[3]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
1596.91	C=O stretch
1500	C=C stretch
1490.43	C=N stretch
745.10	C-Cl stretch
2921.31	C-H stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (CDCl₃, δ ppm): 7.031–8.209 (m, 9H, aromatic protons), 12.414 (s, 1H, OH phenol), 14.38 (s, 1H, N-H).[3]
- ¹³C NMR (CDCl₃, δ ppm): 156.86 (C=O), 150.49 (C=N), 109.49–136.92 (aromatic C-H).[3]

Experimental Protocol: General Staining with Azo Dyes

While a specific protocol for **Flazo Orange** is not widely published, a general procedure for using azo dyes for biological staining can be adapted. Optimization of concentrations and incubation times will be necessary for specific applications.

Reagent Preparation

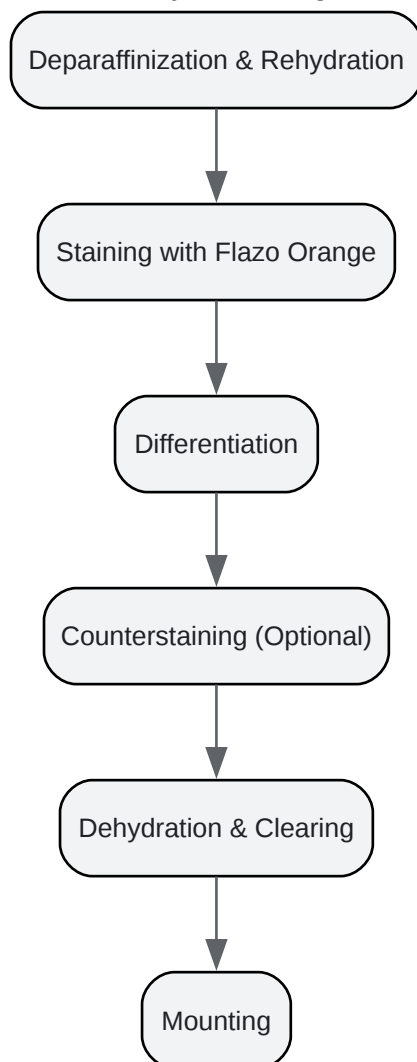
- Staining Solution: Prepare a 0.1% to 1% (w/v) solution of **Flazo Orange** in a suitable solvent (e.g., ethanol or distilled water, potentially with adjustments to pH).
- Differentiating Solution: An acidic or basic solution, depending on the desired staining characteristics.
- Counterstain (optional): A contrasting stain such as hematoxylin.

Staining Procedure for Paraffin-Embedded Tissue Sections

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Transfer through graded ethanol solutions (100%, 95%, 70%), 3 minutes each.
 - Rinse in distilled water.
- Staining:
 - Immerse slides in the **Flazo Orange** staining solution for 5-15 minutes.
- Differentiation:
 - Briefly dip the slides in the differentiating solution to remove excess stain.
- Counterstaining (optional):
 - Apply a counterstain according to standard protocols.
- Dehydration and Mounting:
 - Dehydrate the sections through graded ethanol solutions.
 - Clear in xylene.
 - Mount with a suitable mounting medium.

Staining Workflow Diagram

General Azo Dye Staining Workflow



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Caption: General workflow for biological tissue staining.

Conclusion

Flazo Orange is a synthetic azo dye with potential applications in biological staining. This guide provides a foundational understanding of its chemical properties, a detailed synthesis method based on established azo dye chemistry, and a general protocol for its use. Further research is warranted to explore its specific staining characteristics and potential applications in various fields of life sciences. Researchers and professionals in drug development may find this compound useful as a tool for histological and cytological studies.

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References

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